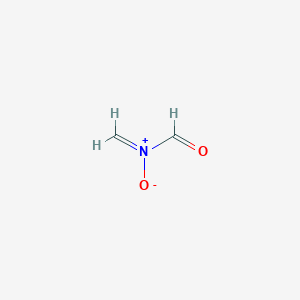

N-Formylmethanimine N-oxide

Description

N-Formylmethanimine N-oxide, also referred to as Formamide, N-methylene-, N-oxide in literature, is a reactive organic compound characterized by its N-oxide functional group. This compound is structurally defined by a formamide backbone modified with a methylene group and an oxidized nitrogen center. Handling requires stringent precautions, such as protective gloves, eye protection, and adequate ventilation to mitigate exposure risks.

Properties

CAS No. |

88673-18-1 |

|---|---|

Molecular Formula |

C2H3NO2 |

Molecular Weight |

73.05 g/mol |

IUPAC Name |

N-formylmethanimine oxide |

InChI |

InChI=1S/C2H3NO2/c1-3(5)2-4/h2H,1H2 |

InChI Key |

QSLJCKZYJUGTFO-UHFFFAOYSA-N |

Canonical SMILES |

C=[N+](C=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Formylmethanimine N-oxide can be synthesized through the oxidation of tertiary amines. Common reagents used for this oxidation include hydrogen peroxide, peracids, and other oxidizing agents. For instance, the use of titanium silicalite (TS-1) in a packed-bed microreactor with hydrogen peroxide in methanol as a solvent has been shown to produce N-oxides efficiently . Another method involves the use of sodium percarbonate as an oxygen source in the presence of rhenium-based catalysts under mild reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes using hydrogen peroxide or other peroxides as oxidizing agents. The choice of catalyst and reaction conditions can vary depending on the desired yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-Formylmethanimine N-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the Cope elimination, where the N-oxide acts as a base in an intramolecular elimination reaction to form an alkene .

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

Reduction: Catalytic hydrogenation or reduction using agents like sodium borohydride.

Substitution: Various nucleophiles can react with this compound under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Cope elimination results in the formation of an alkene and a substituted hydroxylamine .

Scientific Research Applications

N-Formylmethanimine N-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Formylmethanimine N-oxide involves its ability to undergo oxidation and reduction reactions. In biological systems, it can act as an oxidizing agent, participating in redox reactions that are crucial for various metabolic processes . The molecular targets and pathways involved include enzymes such as flavin monooxygenases and cytochrome P450 .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar N-oxide Compounds

N-oxide derivatives are widespread in pharmaceuticals, natural products, and industrial applications. Below is a detailed comparison of N-Formylmethanimine N-oxide with analogous compounds, focusing on structural features, pharmacokinetics, and functional roles.

Pharmacological N-oxide Metabolites

Sorafenib N-oxide

- Structure : Metabolite of the kinase inhibitor sorafenib, featuring a diarylurea backbone with an oxidized pyridine nitrogen.

- Key Data :

- Pharmacokinetics : In rodent studies, co-administration with paracetamol increased plasma AUC (54.1 vs. 32.1 µg·h/mL) and brain exposure (Cmax increased by 49.5%) compared to controls. Brain-to-plasma ratio (Kp) remained consistent, indicating similar uptake efficiency .

- Application : Active metabolite contributing to sorafenib’s antitumor efficacy.

5-Methoxy DMT N-oxide

- Structure : Tryptamine derivative with a methoxy group at position 5 and an N-oxide moiety.

- Key Data :

Natural Product-Derived N-oxide Alkaloids

Tylophorin N-oxide

- Source : Isolated from Ficus septica (traditional medicinal plant).

- Structure : Phenanthroindolizidine alkaloid with an oxidized tertiary amine.

- Key Data :

Sceleratine N-oxide

- Structure : Analog of pyrrolizidine alkaloids with an N-oxide group.

- Key Data: Differentiation: Structural variations in functional groups (e.g., hydroxylation patterns) influence solubility and toxicity compared to non-oxidized analogs .

Tabulated Comparison of Key Properties

Structural and Functional Distinctions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.